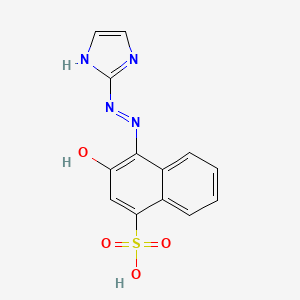![molecular formula C33H68O3 B12544592 (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL CAS No. 866417-39-2](/img/structure/B12544592.png)
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 12-methyltetradecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies, such as ultrasonication-assisted synthesis, can improve yields and reduce reaction times .
化学反应分析
Types of Reactions
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
科学研究应用
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is studied for its potential role in biological membranes and lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
作用机制
The mechanism of action of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The molecular targets and pathways involved include lipid metabolism enzymes and membrane receptors .
相似化合物的比较
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Oxymethylene ethers (OMEs) : These compounds have similar structural features and are used as alternative diesel fuels .
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
属性
CAS 编号 |
866417-39-2 |
|---|---|
分子式 |
C33H68O3 |
分子量 |
512.9 g/mol |
IUPAC 名称 |
(2S)-2,3-bis(12-methyltetradecoxy)propan-1-ol |
InChI |
InChI=1S/C33H68O3/c1-5-31(3)25-21-17-13-9-7-11-15-19-23-27-35-30-33(29-34)36-28-24-20-16-12-8-10-14-18-22-26-32(4)6-2/h31-34H,5-30H2,1-4H3/t31?,32?,33-/m0/s1 |
InChI 键 |
FHKTYFJBMRBCII-PJUZOBRJSA-N |
手性 SMILES |
CCC(C)CCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCC(C)CC |
规范 SMILES |
CCC(C)CCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

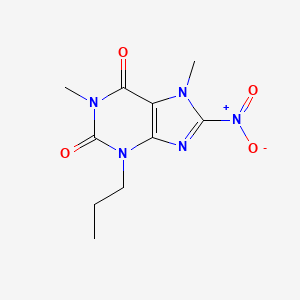
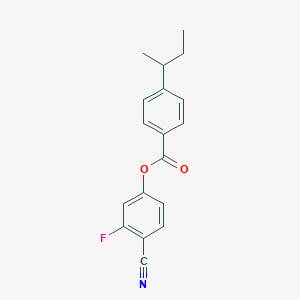
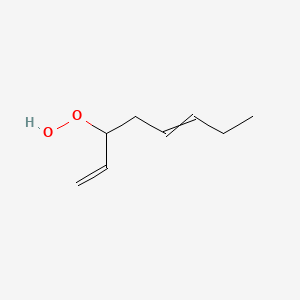
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
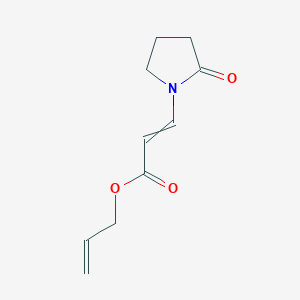
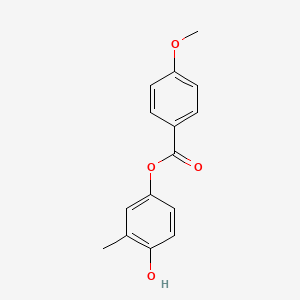
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
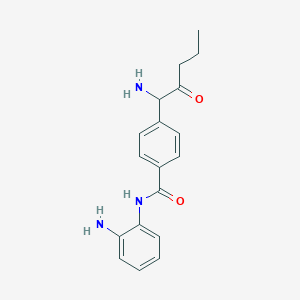
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
